4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

Catalog No.
S12088834
CAS No.
M.F
C17H20N2O
M. Wt
268.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]pheno...

Product Name

4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol

IUPAC Name

4-[[4-(diethylamino)phenyl]iminomethyl]phenol

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

InChI

InChI=1S/C17H20N2O/c1-3-19(4-2)16-9-7-15(8-10-16)18-13-14-5-11-17(20)12-6-14/h5-13,20H,3-4H2,1-2H3

InChI Key

CTGUHJWZWPATNB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

The compound 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol is a Schiff base characterized by an imine functional group formed between an amine and an aldehyde. It features a diethylamino group attached to a phenyl ring, contributing to its unique chemical properties. The structure includes a hydroxyl group, which can participate in hydrogen bonding, enhancing its solubility and reactivity in various chemical environments. The compound is typically synthesized through condensation reactions involving 4-(diethylamino)benzaldehyde and a suitable phenolic compound, often yielding bright yellow or orange crystalline solids.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or quinone derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, often targeting the imine group to yield corresponding amines.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine nitrogen or phenolic hydroxyl group, allowing for the synthesis of various derivatives.

Research indicates that 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol exhibits significant biological activity. It has been studied for its potential antimicrobial, antifungal, and anticancer properties. The compound's ability to interact with DNA and proteins suggests mechanisms that may inhibit cell proliferation and induce apoptosis in cancer cells. Its derivatives have also shown promise in targeting bacterial infections, making it a candidate for further pharmacological development.

The synthesis of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol typically involves the following steps:

  • Reagents: An ethanolic solution of 4-(diethylamino)benzaldehyde is mixed with a phenolic compound such as 2-hydroxybenzaldehyde.
  • Catalysis: A catalyst like glacial acetic acid is added to facilitate the reaction.
  • Reaction Conditions: The mixture is refluxed for several hours to ensure complete reaction.
  • Purification: The resulting product is purified through recrystallization from ethanol or methanol.

This method yields high purity and good yield of the desired Schiff base.

The applications of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol span various fields:

  • Chemistry: Utilized as a reagent in organic synthesis and coordination chemistry.
  • Biology: Investigated for its biological activities, particularly in drug development.
  • Medicine: Explored for potential therapeutic applications against various diseases, including cancer and bacterial infections.
  • Industry: Employed in the production of dyes and pigments due to its chromophoric properties.

Studies on the interactions of 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol with biological macromolecules reveal its capacity to bind with DNA and proteins. The compound can stabilize DNA structures by forming hydrogen bonds within the minor groove, potentially disrupting replication processes. In proteins, it may alter enzymatic activities by covalently modifying amino acid residues, thereby affecting protein function.

Several compounds share structural similarities with 4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol. Below are some notable examples:

Compound NameStructureUnique Features
2-{(E)-[2-hydroxyphenyl)imino]methyl}phenolContains a hydroxy group on the second phenyl ringExhibits different biological activity profiles due to structural variations
4-bromo-2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenolSimilar structure with a bromo substituentEnhanced reactivity due to halogen presence
2-((E)-{[4-(diethylamino)phenyl]imino}methyl)-4-nitrophenolContains a nitro groupShows distinct electronic properties affecting reactivity

These compounds highlight the versatility of Schiff bases and their potential applications in various fields, particularly in medicinal chemistry.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

268.157563266 g/mol

Monoisotopic Mass

268.157563266 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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